Terazosin-md

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

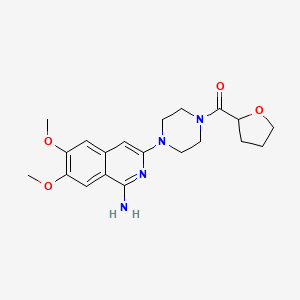

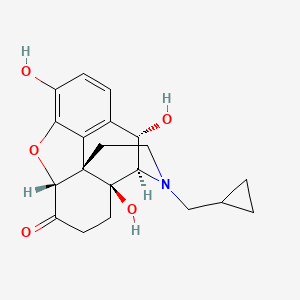

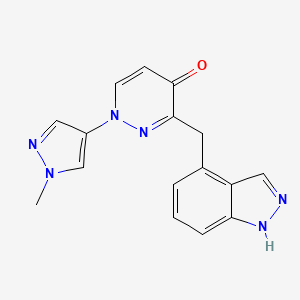

Terazosin is a quinazoline derivative and an alpha-1 adrenergic antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By blocking alpha-1 adrenergic receptors, Terazosin relaxes smooth muscles in blood vessels and the prostate, improving urinary flow and reducing blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Terazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine with hydrochloric acid. The process involves the use of various reagents and solvents, including acetonitrile, water, sodium citrate dihydrate, and citric acid .

Industrial Production Methods: The industrial production of Terazosin hydrochloride involves high-performance liquid chromatography (HPLC) for the separation and estimation of the compound in pharmaceutical dosage forms. The method uses an Inertsil ODS-C18 column with a mobile phase consisting of water, acetonitrile, and triethylamine, adjusted to pH 6.4 with orthophosphoric acid .

Analyse Chemischer Reaktionen

Types of Reactions: Terazosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the reactions involving Terazosin include acetonitrile, water, sodium citrate dihydrate, citric acid, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major product formed from the reactions involving Terazosin is Terazosin hydrochloride, which is used in pharmaceutical formulations to treat BPH and hypertension .

Wissenschaftliche Forschungsanwendungen

Terazosin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, Terazosin is used to treat BPH and hypertension by relaxing smooth muscles in blood vessels and the prostate . Recent studies have shown that Terazosin may also have potential therapeutic effects in treating motor neuron disease by increasing energy production in motor neurons . Additionally, Terazosin has been found to enhance mitophagy and alleviate β-cell dysfunction in non-alcoholic fatty pancreas disease by inhibiting the MST1-Foxo3a signaling pathway .

Wirkmechanismus

Terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are abundant in the prostate, prostatic capsule, and bladder neck. This blockade results in the relaxation of smooth muscles in these areas, reducing bladder outlet obstruction and lowering blood pressure . The inhibition of alpha-1 adrenergic receptors also leads to improved urinary flow and reduced symptoms of BPH .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Terazosin include prazosin, doxazosin, and tamsulosin. These compounds are also alpha-1 adrenergic antagonists used to treat BPH and hypertension .

Uniqueness of Terazosin: Terazosin is unique in its ability to selectively block alpha-1 adrenergic receptors without affecting their individual subtypes. This selectivity allows for the relaxation of smooth muscles in blood vessels and the prostate, leading to improved urinary flow and reduced blood pressure . Additionally, Terazosin has shown potential therapeutic effects in treating motor neuron disease and non-alcoholic fatty pancreas disease, highlighting its versatility and potential for repurposing .

Eigenschaften

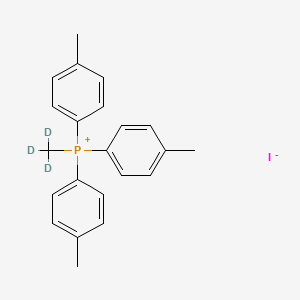

Molekularformel |

C20H26N4O4 |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

InChI |

InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |

InChI-Schlüssel |

ZOUTUYYZIMGRSA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)